BenchChemオンラインストアへようこそ!

[3-(4-bromophenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl]acetic acid

Lipophilicity Permeability Fragment-based screening

[3-(4-Bromophenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl]acetic acid (CAS 859113-93-2) is a fully synthetic furo[2,3‑f]chromen‑8‑yl acetic acid derivative within the broader furocoumarin scaffold class. The compound features a 4‑bromophenyl substituent at the 3‑position and methyl groups at C‑4 and C‑9 on the tetracyclic core.

Molecular Formula C21H15BrO5
Molecular Weight 427.25
CAS No. 859113-93-2
Cat. No. B2446878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3-(4-bromophenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl]acetic acid
CAS859113-93-2
Molecular FormulaC21H15BrO5
Molecular Weight427.25
Structural Identifiers
SMILESCC1=CC2=C(C(=C(C(=O)O2)CC(=O)O)C)C3=C1C(=CO3)C4=CC=C(C=C4)Br
InChIInChI=1S/C21H15BrO5/c1-10-7-16-19(11(2)14(8-17(23)24)21(25)27-16)20-18(10)15(9-26-20)12-3-5-13(22)6-4-12/h3-7,9H,8H2,1-2H3,(H,23,24)
InChIKeyXZCMRWJSGHHOPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

859113-93-2 – Furochromene Acetic Acid Screening Compound: Core Properties & Procurement Baseline


[3-(4-Bromophenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl]acetic acid (CAS 859113-93-2) is a fully synthetic furo[2,3‑f]chromen‑8‑yl acetic acid derivative within the broader furocoumarin scaffold class. The compound features a 4‑bromophenyl substituent at the 3‑position and methyl groups at C‑4 and C‑9 on the tetracyclic core [1]. Its computed physicochemical profile — XLogP3 4.4, TPSA 76.74 Ų, a single acidic proton (pKa ≈ 4.5), and LogD₇.₄ ≈ 1.89 — establishes baseline membrane permeability and ionization behaviour for screening library triage [2][3].

Why 4‑Bromophenyl Furochromene Acetic Acids Cannot Be Treated as Interchangeable Analogues


Even minor substituent changes at the 3‑aryl position of the furo[2,3‑f]chromen‑8‑yl acetic acid scaffold produce large shifts in lipophilicity, electronic character, and putative target engagement. The 4‑bromophenyl group increases XLogP3 by roughly 0.9 log units over the des‑bromo phenyl analogue (CAS 853892-52-1) and alters the σₚ Hammett constant from 0 to +0.23, which can redirect halogen‑bonding interactions and metabolic stability [1]. Simple replacement with a tert‑butyl or methoxyphenyl congener therefore yields a different permeability‑potency‑selectivity profile, making blind substitution scientifically indefensible when structure‑based triage or SAR expansion is the procurement objective [2].

Quantitative Differentiation Evidence for 859113-93-2 Against Its Closest Structural Analogs


Lipophilicity Shift vs. Des‑Bromo Phenyl Analogue

The 4‑bromophenyl substituent raises the computed XLogP3 by 0.9 log units compared with the des‑bromo phenyl analogue (CAS 853892-52-1), indicating substantially higher membrane partitioning [1]. A 0.9 unit ΔlogP implies a roughly 8‑fold increase in octanol/water partition, which is relevant for cell‑based assay permeability predictions [2].

Lipophilicity Permeability Fragment-based screening

Ionization State Difference at Physiological pH

The target compound possesses a single carboxylic acid with a computed pKa of 4.51, meaning it is predominantly ionized (>99 %) at pH 7.4, while the des‑bromo phenyl analogue (pKa predicted ~4.3–4.5) shows a broadly similar ionization; however, the bromine atom’s electron‑withdrawing effect (–I) stabilises the carboxylate anion, slightly lowering the effective LogD₇.₄ to 1.89 [1][2]. This balance of high permeability and aqueous solubility is distinct from the tert‑butyl analogue (CAS 853892-50-9), where the electron‑donating tert‑butyl group raises pKa and LogD₇.₄ .

Ionization Solubility Pharmacokinetics

Topological Polar Surface Area and Drug‑Likeness Compliance

The TPSA of the target compound is 76.74 Ų, well below the 140 Ų threshold for good oral bioavailability, and it satisfies Lipinski’s Rule of Five with zero violations [1]. The des‑bromo phenyl analogue (TPSA ~76.1 Ų, estimated C₂₁H₁₆O₅) and the tert‑butyl analogue (TPSA ~72.8 Ų) exhibit similar compliance; however, the bromine atom contributes a unique polarisable surface that can enhance halogen‑bonding interactions without increasing hydrogen‑bond donor count [2]. This distinguishes it from the regioisomer 2-[3-(4-bromophenyl)-5,9-dimethyl-7-oxofuro[3,2-g]chromen-6-yl]acetic acid, where the acetic acid attachment at C‑6 produces a different spatial orientation of the carboxylate that can alter target‑binding pharmacophore mapping [3].

Drug-likeness Bioavailability Lipinski Rules

Halogen Bond Donor Potential of the 4‑Bromophenyl Substituent

The bromine atom on the para‑position of the 3‑phenyl ring introduces a σ‑hole of approximately +5–8 kcal mol⁻¹, creating a directional halogen‑bond donor that is entirely absent in the des‑bromo, tert‑butyl, and methoxyphenyl analogues [1]. In fragment‑based screening, this feature can provide additional binding energy (typically −1 to −3 kcal mol⁻¹) and selectivity toward carbonyl‑rich or carboxylate‑containing protein pockets, as demonstrated crystallographically for analogous bromophenyl‑containing fragments in the PDB [2].

Halogen bonding Fragment-based drug design Target selectivity

Highest‑Value Application Scenarios for 859113-93-2 Based on Quantitative Evidence


Lead‑Optimisation SAR Expansions Requiring Lipophilic, Halogen‑Bond‑Capable Fragments

The +0.9 log unit XLogP3 advantage over the des‑bromo phenyl analogue [1], combined with the bromine σ‑hole, makes 859113-93-2 the preferred choice when medicinal chemistry teams need to probe lipophilic pockets with directional halogen‑bonding interactions in kinase, nuclear receptor, or protein‑protein interface targets.

Scaffold‑Hopping Libraries Centred on Furo[2,3‑f]chromen‑8‑yl Acetic Acid Pharmacophores

The distinct spatial orientation of the 8‑acetic acid moiety in the [2,3‑f] series, as opposed to the [3,2‑g] regioisomer, provides a unique 3D pharmacophoric vector [2]. This compound serves as a key node for scaffold‑hopping efforts that require retention of the furo[2,3‑f]chromen core while varying aryl substituents.

Computational ADMET Screening Sets Requiring Balanced LogD₇.₄ and TPSA

With LogD₇.₄ 1.89 and TPSA 76.74 Ų, 859113-93-2 occupies a balanced position between high permeability and reasonable aqueous solubility [3]. Procurement for computational ADMET model training or validation is justified when the goal is to benchmark compounds that deviate from the mean of the furocoumarin chemical space.

Quote Request

Request a Quote for [3-(4-bromophenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl]acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.